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Compound of Interest

Compound Name:
3-Amino-4-methyl-2-nitrobenzoic

acid

Cat. No.: B1588862 Get Quote

Introduction
3-Amino-4-methyl-2-nitrobenzoic acid is a substituted aromatic carboxylic acid with

significant potential in organic synthesis, serving as a versatile building block for novel

pharmaceuticals and complex organic materials. The precise arrangement of the amino,

methyl, nitro, and carboxylic acid functionalities on the benzene ring dictates its chemical

reactivity and dictates its utility in drug design and materials science. Accurate structural

elucidation through spectroscopic methods is paramount for its application.

This technical guide provides a comprehensive analysis of the expected spectroscopic

signature of 3-amino-4-methyl-2-nitrobenzoic acid, leveraging data from closely related

structural isomers to predict its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) characteristics. While direct experimental data for this specific molecule is

not widely available in public databases, this document offers a robust, predictive framework for

its identification and characterization, grounded in established principles of spectroscopic

interpretation.

Predicted Spectroscopic Data Summary
The following tables summarize the predicted spectroscopic data for 3-amino-4-methyl-2-
nitrobenzoic acid. These predictions are based on an expert analysis of the spectroscopic

data of structural isomers and related compounds.
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Table 1: Predicted ¹H NMR Spectroscopic Data for 3-Amino-4-methyl-2-nitrobenzoic acid

Chemical Shift (ppm) Multiplicity Assignment

~7.8 - 8.0 d Aromatic H (H-6)

~6.8 - 7.0 d Aromatic H (H-5)

~4.5 - 5.5 br s Amino (-NH₂)

~2.2 - 2.4 s Methyl (-CH₃)

~11.0 - 13.0 br s Carboxylic Acid (-COOH)

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data for 3-Amino-4-methyl-2-nitrobenzoic acid

Chemical Shift (ppm) Assignment

~168 - 170 Carboxylic Acid (C=O)

~150 - 152 C-NH₂

~145 - 147 C-NO₂

~135 - 137 C-CH₃

~128 - 130 Aromatic CH (C-6)

~118 - 120 Aromatic CH (C-5)

~115 - 117 C-COOH

~18 - 20 Methyl (-CH₃)

Solvent: DMSO-d₆

Table 3: Predicted Infrared (IR) Spectroscopy Data for 3-Amino-4-methyl-2-nitrobenzoic acid
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Wavenumber (cm⁻¹) Description

~3400 - 3200 N-H stretch (Amino group)

~3200 - 2500 O-H stretch (Carboxylic acid)

~1700 - 1680 C=O stretch (Carboxylic acid)

~1620 - 1600 N-H bend (Amino group)

~1530 & ~1350 Asymmetric & Symmetric NO₂ stretch

~1450 - 1400 C=C stretch (Aromatic ring)

Table 4: Predicted Mass Spectrometry Data for 3-Amino-4-methyl-2-nitrobenzoic acid

m/z Relative Intensity (%) Assignment

196 High [M]⁺ (Molecular Ion)

179 Moderate [M-OH]⁺

150 Moderate to High [M-NO₂]⁺

133 Moderate
[M-NO₂ - OH]⁺ or [M-COOH -

H]⁺

Ionization Method: Electron

Ionization (EI)

Detailed Spectroscopic Interpretation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a

molecule.

The proton NMR spectrum of 3-amino-4-methyl-2-nitrobenzoic acid is expected to show

distinct signals for the aromatic protons, the amino group, the methyl group, and the carboxylic

acid proton.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b1588862?utm_src=pdf-body
https://www.benchchem.com/product/b1588862?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1588862?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Aromatic Protons: The two aromatic protons (H-5 and H-6) will appear as doublets due to

coupling with each other. The electron-withdrawing nitro group at the 2-position and the

carboxylic acid at the 1-position will deshield the adjacent proton H-6, causing it to resonate

at a lower field (~7.8 - 8.0 ppm). The electron-donating amino group at the 3-position will

shield the adjacent proton H-5, shifting it to a higher field (~6.8 - 7.0 ppm).

Amino Protons: The protons of the amino group will likely appear as a broad singlet in the

region of ~4.5 - 5.5 ppm. The broadness is due to quadrupole broadening from the nitrogen

atom and potential hydrogen exchange.

Methyl Protons: The methyl group protons will appear as a sharp singlet at ~2.2 - 2.4 ppm.

Carboxylic Acid Proton: The acidic proton of the carboxylic acid group is expected to be

highly deshielded and will appear as a broad singlet at a very low field, typically between

11.0 and 13.0 ppm.

The carbon NMR spectrum will provide insights into the carbon skeleton.

Carbonyl Carbon: The carbon of the carboxylic acid group will be the most downfield signal,

appearing around 168 - 170 ppm.

Aromatic Carbons: The aromatic carbons will resonate in the range of 115-152 ppm. The

carbons directly attached to the electron-withdrawing nitro group (C-2) and the electron-

donating amino group (C-3) will be significantly affected. The carbon bearing the amino

group (C-3) is predicted to be shielded, while the carbon with the nitro group (C-2) will be

deshielded. The quaternary carbons (C-1, C-2, C-3, and C-4) will generally have lower

intensities than the protonated carbons (C-5 and C-6).

Methyl Carbon: The methyl carbon will appear at a high field, around 18 - 20 ppm.

Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

The IR spectrum of 3-amino-4-methyl-2-nitrobenzoic acid is expected to show characteristic

absorption bands for the amino, carboxylic acid, and nitro groups.
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N-H Stretching: The amino group will exhibit two characteristic stretching vibrations in the

region of 3400-3200 cm⁻¹, corresponding to the symmetric and asymmetric N-H stretches.

O-H Stretching: The carboxylic acid O-H stretch will appear as a very broad band in the

3200-2500 cm⁻¹ region, often overlapping with C-H stretching vibrations.

C=O Stretching: A strong, sharp absorption band between 1700 and 1680 cm⁻¹ will be

indicative of the carbonyl group of the carboxylic acid.

NO₂ Stretching: The nitro group will show two strong absorption bands: an asymmetric

stretch around 1530 cm⁻¹ and a symmetric stretch around 1350 cm⁻¹.

Aromatic C=C Stretching: Medium to weak absorptions in the 1450-1400 cm⁻¹ region will

correspond to the carbon-carbon stretching vibrations within the aromatic ring.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule.

Molecular Ion Peak: The molecular ion peak ([M]⁺) for 3-amino-4-methyl-2-nitrobenzoic
acid is expected at an m/z of 196, corresponding to its molecular weight.

Fragmentation Pattern: Common fragmentation pathways for this molecule under electron

ionization (EI) would likely involve the loss of small, stable neutral molecules or radicals:

Loss of a hydroxyl radical (-OH) from the carboxylic acid group, resulting in a fragment at

m/z 179.

Loss of the nitro group (-NO₂) as a neutral molecule, leading to a significant peak at m/z

150.

Subsequent loss of a hydroxyl radical from the [M-NO₂]⁺ fragment, giving a peak at m/z

133.

Experimental Protocols
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The following are generalized protocols for acquiring the spectroscopic data described. Specific

parameters may need to be optimized based on the instrumentation and sample

characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.

Methodology:

Sample Preparation: Dissolve 5-10 mg of 3-amino-4-methyl-2-nitrobenzoic acid in

approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm

NMR tube.

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

Data Acquisition:

¹H NMR: Acquire a one-dimensional proton spectrum with a sufficient number of scans

to achieve a good signal-to-noise ratio.

¹³C NMR: Acquire a one-dimensional carbon spectrum with proton decoupling. A larger

number of scans will be necessary due to the low natural abundance of the ¹³C isotope.

Data Processing: Process the acquired Free Induction Decay (FID) using appropriate

software. Reference the spectra using the residual solvent peak.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Methodology:

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry

potassium bromide powder and pressing it into a thin, transparent disk. Alternatively, use

an Attenuated Total Reflectance (ATR) accessory.

Instrumentation: Use a benchtop FT-IR spectrometer.
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Data Acquisition: Collect a background spectrum and then the sample spectrum over the

range of 4000-400 cm⁻¹.

Data Processing: The instrument software will automatically ratio the sample spectrum to

the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern.

Methodology:

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent.

Instrumentation: Employ a mass spectrometer with an appropriate ionization source (e.g.,

Electron Ionization - EI or Electrospray Ionization - ESI).

Data Acquisition: Introduce the sample into the ion source. The resulting ions are

separated by the mass analyzer based on their mass-to-charge ratio (m/z).

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to

deduce structural information.

Visualizations
Molecular Structure
Caption: Chemical Structure of 3-Amino-4-methyl-2-nitrobenzoic acid.

Spectroscopic Analysis Workflow
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Figure 2: General Workflow for Spectroscopic Analysis
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To cite this document: BenchChem. [Spectroscopic Characterization of 3-Amino-4-methyl-2-
nitrobenzoic Acid: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1588862#3-amino-4-methyl-2-nitrobenzoic-acid-
spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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